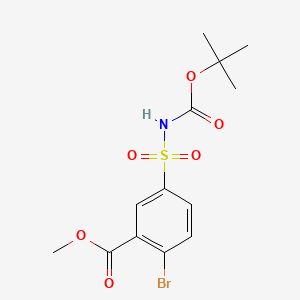

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

1272756-19-0 |

|---|---|

Molecular Formula |

C18H32N4S |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(6S)-6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

InChI |

InChI=1S/C18H32N4S/c1-2-10-22(11-9-13-3-5-14(19)6-4-13)15-7-8-16-17(12-15)23-18(20)21-16/h13-15H,2-12,19H2,1H3,(H2,20,21)/t13?,14?,15-/m0/s1 |

InChI Key |

CJSNSEJQHILRQM-NRXISQOPSA-N |

SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)OC |

Isomeric SMILES |

CCCN(CCC1CCC(CC1)N)[C@H]2CCC3=C(C2)SC(=N3)N |

Canonical SMILES |

CCCN(CCC1CCC(CC1)N)C2CCC3=C(C2)SC(=N3)N |

Synonyms |

Methyl N-Boc-2-broMo-5-sulfaMoylbenzoate |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

CAS Number: 1272756-19-0

An In-depth Profile for Chemical Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate, a key intermediate in organic synthesis, particularly relevant to pharmaceutical and medicinal chemistry. This document details its chemical properties, a representative synthetic protocol, and its relationship with its precursor, Methyl 2-bromo-5-sulfamoylbenzoate.

Core Compound Data

Quantitative data for this compound and its immediate precursor are summarized below for clarity and comparison.

| Property | This compound | Methyl 2-bromo-5-sulfamoylbenzoate (Precursor) |

| CAS Number | 1272756-19-0 | 924867-88-9[1][2][3][4] |

| Molecular Formula | C₁₃H₁₆BrNO₆S | C₈H₈BrNO₄S[2] |

| Molecular Weight | 394.24 g/mol | 294.12 g/mol [2] |

| Purity | ≥95% | ≥95%[2] |

| Functional Groups | Bromine, N-Boc protected Sulfamoyl, Methyl Ester | Bromine, Sulfamoyl, Methyl Ester[2] |

| Primary Applications | Intermediate in pharmaceutical synthesis | Intermediate for synthesizing bioactive sulfonamide derivatives[2] |

Synthetic Protocol: N-tert-Butoxycarbonylation

The synthesis of this compound is achieved through the protection of the sulfonamide group of its precursor, Methyl 2-bromo-5-sulfamoylbenzoate, using di-tert-butyl dicarbonate (Boc anhydride). The following is a detailed, representative experimental protocol based on established methods for N-Boc protection of amines and sulfonamides.[5][6]

Materials and Reagents:

-

Methyl 2-bromo-5-sulfamoylbenzoate (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Triethylamine (TEA) (1.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for purification)

Experimental Procedure:

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-bromo-5-sulfamoylbenzoate (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM).

-

Addition of Reagents : To the stirred solution, add triethylamine (TEA) (1.2 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM at 0 °C (ice bath).

-

Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification : The resulting residue can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

Caption: Synthetic workflow for N-Boc protection.

Applications and Significance

This compound serves as a valuable building block in organic synthesis. The presence of the bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki and Heck couplings.[2] The Boc-protected sulfonamide group provides a stable, yet readily deprotectable, moiety, which is crucial in multi-step syntheses of complex target molecules, particularly in the development of novel pharmaceutical agents. The methyl ester can also be hydrolyzed or converted to other functional groups as required by the synthetic route. This trifunctional nature makes it a versatile intermediate for creating libraries of compounds for drug discovery and material science applications.[2]

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Methyl 2-bromo-5-sulfamoylbenzoate | AxisPharm [axispharm.com]

- 3. Methyl 2-bromo-5-sulfamoylbenzoate,924867-88-9-Amadis Chemical [amadischem.com]

- 4. 924867-88-9 | 2-Bromo-5-sulfamoilbenzoato de metila | Methyl 2-Bromo-5-sulfamoylbenzoate - Capot Químico [capotchem.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate, a key intermediate in synthetic organic chemistry. The information presented herein is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Identity and Structure

This compound is a complex organic molecule featuring a substituted benzene ring. The structure incorporates a methyl ester, a bromine atom, a sulfamoyl group, and a Boc-protected amine, making it a valuable building block for the synthesis of various sulfonamide derivatives.

Molecular Structure:

Physicochemical Properties

Quantitative data for this compound is summarized in the tables below. Experimental values are provided where available; predicted values, generated using established computational models, are included to guide experimental design.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇BrN₂O₆S | - |

| Molecular Weight | 394.24 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | - |

| Purity | ≥95% | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| Melting Point | 150-160 °C | Computational Estimation |

| Boiling Point | > 400 °C (decomposes) | Computational Estimation |

| logP | 2.5 ± 0.5 | ALOGPS, Molinspiration |

| Aqueous Solubility | Low (Predicted) | - |

| pKa (Sulfonamide NH) | 8.5 ± 0.5 | ACD/pKa, MolGpKa |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the expected melting point is approached.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

-

A solution of this compound is prepared in a pre-saturated mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and purity of the compound.

Protocol for ¹H NMR:

-

Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard (e.g., TMS) may be added.

-

The sample is placed in the NMR spectrometer.

-

The ¹H NMR spectrum is acquired according to the instrument's standard operating procedures.

Synthetic Workflow and Applications

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly those containing a sulfonamide functional group. The Boc protecting group allows for selective reactions at other sites of the molecule.

General Synthetic Pathway

The synthesis of this intermediate typically starts from a simpler substituted benzoic acid. The following diagram illustrates a logical synthetic workflow.

References

An In-depth Technical Guide to Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from well-established chemical principles and data on structurally related molecules to provide a robust resource for researchers.

Molecular Structure and Properties

This compound is a multifaceted organic compound, likely utilized as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structure incorporates several key functional groups that dictate its reactivity and potential applications.

The molecular formula for this compound is C₁₃H₁₆BrNO₆S, and it has a molecular weight of 394.24 g/mol . The CAS number for this compound is 1272756-19-0.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 394.24 g/mol | CymitQuimica[1] |

| Molecular Formula | C₁₃H₁₆BrNO₆S | ChemSrc |

| CAS Number | 1272756-19-0 | CymitQuimica[1] |

| Purity | ≥95% | CymitQuimica[1] |

Hypothetical Synthesis Workflow

The synthesis of this compound would logically proceed through the N-protection of a precursor molecule. A plausible synthetic route is the Boc-protection of Methyl 2-bromo-5-sulfamoylbenzoate. This precursor contains a primary sulfonamide group that can be readily acylated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: A potential synthetic pathway for this compound.

Experimental Protocols

Protocol 1: N-Boc Protection of Methyl 2-bromo-5-sulfamoylbenzoate (Hypothetical)

Objective: To synthesize this compound from Methyl 2-bromo-5-sulfamoylbenzoate.

Materials:

-

Methyl 2-bromo-5-sulfamoylbenzoate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-bromo-5-sulfamoylbenzoate (1 equivalent) in anhydrous DCM or THF.

-

To this solution, add the base, such as DMAP (0.1-0.2 equivalents) or triethylamine (1.2 equivalents).

-

Add di-tert-butyl dicarbonate (1.1-1.3 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications in Drug Development

The structural features of this compound suggest its utility as a building block in the synthesis of targeted therapeutic agents. The presence of the bromo- and sulfamoyl- functionalities on the benzoate core makes it a versatile scaffold.

Structurally similar sulfamoyl benzamide derivatives have been investigated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[2] These enzymes play a crucial role in nucleotide signaling and are implicated in various physiological and pathological processes. Therefore, it is plausible that derivatives of this compound could be explored for similar biological activities.

Caption: A conceptual workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical entity with significant potential as a synthetic intermediate. Its structural components provide multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. Researchers in drug development may find this compound particularly useful for creating novel sulfonamide derivatives for screening against various biological targets. The hypothetical synthetic and drug development workflows presented in this guide offer a strategic framework for leveraging the chemical potential of this molecule.

References

synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

An In-depth Technical Guide to the Synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

This technical guide provides a detailed synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available 2-bromo-5-sulfamoylbenzoic acid. The protocols described herein are based on established chemical transformations and provide a comprehensive framework for researchers and scientists.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Fischer Esterification: The carboxylic acid functionality of 2-bromo-5-sulfamoylbenzoic acid is converted to a methyl ester using methanol under acidic catalysis.

-

N-Boc Protection: The sulfonamide group of the resulting methyl ester is subsequently protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Caption: Two-step synthesis of this compound.

Step 1: Fischer Esterification of 2-Bromo-5-sulfamoylbenzoic Acid

This step involves the acid-catalyzed esterification of the starting material with methanol. The use of a large excess of methanol drives the equilibrium towards the formation of the methyl ester.[1][2][3][4][5]

Experimental Protocol

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-sulfamoylbenzoic acid (1.0 eq).

-

Add a large excess of methanol (e.g., 20-30 equivalents, serving as both reagent and solvent).

-

Slowly and carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (e.g., 0.1-0.2 equivalents) to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 2-bromo-5-sulfamoylbenzoate.

Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| 2-Bromo-5-sulfamoylbenzoic Acid | C₇H₆BrNO₄S | 280.09 | 1.0 |

| Methanol | CH₄O | 32.04 | 20-30 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 0.1-0.2 |

| Product: Methyl 2-bromo-5-sulfamoylbenzoate | C₈H₈BrNO₄S | 294.12 | - |

Step 2: N-Boc Protection of Methyl 2-bromo-5-sulfamoylbenzoate

The sulfonamide group of the intermediate is protected using di-tert-butyl dicarbonate. This reaction is typically performed under mild, neutral conditions.[6][7]

Experimental Protocol

-

In a round-bottom flask, dissolve Methyl 2-bromo-5-sulfamoylbenzoate (1.0 eq) in a mixture of acetone and water (e.g., a 1:1 or 2:1 ratio).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| Methyl 2-bromo-5-sulfamoylbenzoate | C₈H₈BrNO₄S | 294.12 | 1.0 |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 1.1-1.5 |

| Product: this compound | C₁₃H₁₆BrNO₆S | 394.24 | - |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Guide: Solubility Profile of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a complex organic molecule featuring multiple functional groups that are significant in medicinal chemistry and organic synthesis. As an intermediate, its utility in drug discovery and development is critically dependent on its physicochemical properties, paramount among which is its solubility. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents, alongside a detailed experimental protocol for its empirical determination.

Due to the absence of publicly available experimental data for this specific molecule, this guide presents a theoretical solubility profile based on its structural characteristics, supplemented with an illustrative data table. Researchers are strongly encouraged to use the provided protocol for experimental verification.

Predicted Solubility Profile: A Structural Analysis

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible. The structure of this compound is a composite of polar and nonpolar moieties, suggesting a nuanced solubility profile.

-

Nonpolar Moieties: The benzene ring, the bromo-substituent, and the large tert-butyl group of the Boc protector are hydrophobic. These features promote solubility in nonpolar and moderately polar aprotic solvents such as toluene, dichloromethane (DCM), and ethyl acetate.

-

Polar Moieties: The molecule contains several polar functional groups capable of engaging in hydrogen bonding and dipole-dipole interactions:

-

Sulfamoyl Group (-SO₂NH₂): This group is highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (S=O). It significantly enhances solubility in polar solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Methyl Ester (-COOCH₃): This group is a polar, aprotic hydrogen bond acceptor, contributing to solubility in solvents like acetone and ethyl acetate.

-

N-Boc Group (-NH-C(=O)O-): The carbamate linkage is polar. However, the bulky and hydrophobic nature of the tert-butyl component often counteracts the polarity of the N-H and C=O groups, potentially limiting solubility in highly polar protic solvents like water.

-

Overall Prediction: Based on this analysis, this compound is expected to exhibit poor solubility in water and nonpolar alkanes (e.g., hexanes). Its optimal solubility is predicted to be in polar aprotic solvents like DMSO and DMF, with good to moderate solubility in chlorinated solvents (DCM, chloroform), esters (ethyl acetate), and polar protic solvents like short-chain alcohols (methanol, ethanol).

Illustrative Solubility Data

The following table summarizes the estimated quantitative solubility of this compound at ambient temperature (approx. 20-25°C).

Disclaimer: This data is illustrative and derived from structural analysis, not from direct experimental measurement. It is intended to serve as a guideline for solvent selection prior to empirical verification.

| Solvent | Solvent Type | Predicted Solubility Category | Estimated Solubility (mg/mL) |

| Water | Polar Protic | Insoluble | < 0.1 |

| Methanol | Polar Protic | Moderately Soluble | 10 - 50 |

| Ethanol | Polar Protic | Soluble | 50 - 100 |

| Isopropanol | Polar Protic | Slightly Soluble | 1 - 10 |

| Acetone | Polar Aprotic | Soluble | 50 - 150 |

| Acetonitrile | Polar Aprotic | Moderately Soluble | 10 - 50 |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 200 |

| Ethyl Acetate | Polar Aprotic | Soluble | 100 - 200 |

| Dichloromethane (DCM) | Moderately Polar | Soluble | 100 - 200 |

| Chloroform | Moderately Polar | Soluble | 100 - 200 |

| Toluene | Nonpolar | Slightly Soluble | 1 - 10 |

| Hexanes | Nonpolar | Insoluble | < 0.1 |

Experimental Protocol: Gravimetric Determination of Solubility

This section details a standard gravimetric method for accurately determining the solubility of a solid compound in various solvents.

4.1 Materials and Equipment

-

This compound (solute)

-

Selected laboratory solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Vortex mixer or magnetic stirrer with stir bars

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes (1 mL) and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed collection vials

-

Drying oven or vacuum desiccator

4.2 Procedure

-

Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is essential to ensure the solution is saturated.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial (e.g., 1.0 mL).

-

Equilibration: Cap the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, attach a syringe filter and discard the first small portion of the filtrate (to saturate the filter material) before dispensing a known volume (e.g., 0.5 mL) into a pre-weighed collection vial.

-

Solvent Evaporation: Place the collection vial in a drying oven or under a gentle stream of nitrogen to completely evaporate the solvent. For high-boiling point solvents like DMSO or DMF, a vacuum oven at elevated temperature is recommended.

-

Final Weighing: Once the solvent is fully removed, weigh the collection vial containing the dried solute residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot collected

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

In-Depth Technical Guide: Safety and Handling of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate based on available data for structurally related compounds and general principles of laboratory safety. No specific Safety Data Sheet (SDS) for this compound is publicly available. A thorough risk assessment should be performed by qualified personnel before commencing any work with this substance.

Chemical Identification and Properties

This section summarizes the known and inferred physical and chemical properties of this compound.

| Property | Data | Source/Comment |

| Chemical Name | Methyl N-tert-butoxycarbonyl-2-bromo-5-sulfamoylbenzoate | IUPAC Nomenclature |

| CAS Number | 1272756-19-0 | CymitQuimica[1] |

| Molecular Formula | C₁₃H₁₇BrN₂O₆S | Derived from structure |

| Molecular Weight | 394.24 g/mol | CymitQuimica[1] |

| Appearance | Data not available. Likely a solid. | Inferred from similar compounds |

| Purity | ≥95% | CymitQuimica[1] |

| Storage Temperature | Store in a cool, dry place. | General recommendation for similar compounds[2] |

Hazard Identification and Classification

While specific GHS classification for this compound is unavailable, based on analogous brominated aromatic compounds and N-Boc protected amines, the following hazards should be anticipated.

| Hazard Category | Potential Hazard | GHS Hazard Statement (Inferred) |

| Acute Toxicity, Oral | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |

First-Aid Measures

Immediate and appropriate first-aid is crucial in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE). Avoid breathing dust. Ensure adequate ventilation.

-

Containment and Cleanup: Sweep up the material and shovel it into a suitable container for disposal. Avoid creating dust.[4] After material pickup is complete, wash the spill area.

Handling, Storage, and Personal Protection

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area or under a chemical fume hood.[3]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light and moisture.[2]

-

Incompatible Materials: Strong oxidizing agents.[4] The N-Boc group is labile to strong acids.

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[3][4] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, butyl rubber) and a lab coat. |

| Respiratory Protection | If engineering controls are insufficient, use a NIOSH-approved N95 dust mask or higher-level respirator.[5][6] |

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: The N-Boc (tert-butoxycarbonyl) protecting group is known to be stable to bases and nucleophiles but is readily cleaved by strong acids.[2]

-

Conditions to Avoid: Exposure to strong acids, heat, light, and moisture.[2][4]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[4]

Toxicological and Ecological Information

-

Toxicological Data: The toxicological properties have not been fully investigated.[3] The hazards are inferred from similar chemical structures.

-

Ecological Data: No specific data is available. Avoid release into the environment.

Visualized Protocols and Relationships

Caption: Standard workflow for handling chemical reagents.

Caption: Logical flow for chemical spill response.

References

- 1. fireengineering.com [fireengineering.com]

- 2. researchgate.net [researchgate.net]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full: buy chemically resistant and robust bromine butyl work glove with viton outer coating as PPE. | M | 081305-8 [ampri.com]

Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfamoylbenzoate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Its unique physicochemical properties allow for versatile interactions with various biological targets, leading to the development of potent and selective modulators of enzyme and receptor functions. This technical guide provides a comprehensive overview of sulfamoylbenzoate derivatives, focusing on their synthesis, biological activities, structure-activity relationships, and pharmacokinetic profiles.

Synthesis of Sulfamoylbenzoate Derivatives

The synthesis of sulfamoylbenzoate derivatives is typically achieved through a multi-step process that allows for the introduction of diverse substituents. A general synthetic route involves the chlorosulfonylation of a substituted benzoic acid, followed by amination to form the sulfonamide, and subsequent amide coupling or esterification.

General Experimental Protocol for Synthesis

A widely adopted method for the synthesis of sulfamoylbenzamide derivatives is outlined below. This protocol can be adapted by selecting appropriate starting materials and amines to generate a library of diverse compounds.

Step 1: Chlorosulfonylation of Substituted Benzoic Acids A substituted benzoic acid is reacted with an excess of chlorosulfonic acid, typically at an elevated temperature, to yield the corresponding sulfonyl chloride.

Step 2: Sulfonamide Formation The resulting sulfonyl chloride is then reacted with a primary or secondary amine in an aqueous medium or an organic solvent to afford the sulfamoylbenzoic acid intermediate.

Step 3: Amide Coupling Finally, the carboxylic acid of the sulfamoylbenzoic acid intermediate is coupled with a desired amine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

This synthetic versatility allows for the exploration of a broad chemical space to optimize the pharmacological properties of the final compounds.

Biological Activities of Sulfamoylbenzoate Derivatives

Sulfamoylbenzoate derivatives have been investigated for their potential to modulate a variety of biological targets implicated in numerous diseases, including cancer, inflammation, diabetes, and cardiovascular disorders.

Inhibition of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Certain sulfamoylbenzoate derivatives have shown potent and selective inhibitory activity against h-NTPDases, a family of enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides.[1] Dysregulation of h-NTPDase activity is associated with conditions like thrombosis, inflammation, and cancer.

Below is a summary of the inhibitory activity of selected sulfamoylbenzamide derivatives against different h-NTPDase isoforms.

| Compound | Substituent (R1) | Substituent (R2) | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Reference |

| 3i | morpholine | 4-bromophenyl | 2.88 ± 0.13 | > 100 | 0.72 ± 0.11 | > 100 | [1] |

| 3f | morpholine | 4-methoxyphenyl | > 100 | 0.27 ± 0.08 | > 100 | > 100 | [1] |

| 3j | benzylamine | 4-methoxyphenyl | > 100 | 0.29 ± 0.07 | > 100 | > 100 | [1] |

| 4d | cyclopropylamine | cyclopropylamine | > 100 | 0.13 ± 0.01 | > 100 | > 100 | [1] |

| 2d | cyclopropylamine | - | > 100 | > 100 | > 100 | 0.28 ± 0.07 | [1] |

Experimental Protocol: h-NTPDase Inhibition Assay The inhibitory potential of sulfamoylbenzoate derivatives against h-NTPDase isoforms is commonly evaluated using a malachite green-based colorimetric assay. This assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP or ADP. The reaction is typically performed in a buffered solution containing the enzyme, the substrate (ATP or ADP), and the test compound. The reaction is stopped, and the malachite green reagent is added, which forms a colored complex with the released phosphate. The absorbance is then measured spectrophotometrically to determine the enzyme activity.

Activation of Glucokinase (GK)

Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes. Sulfamoylbenzamide derivatives have been identified as allosteric activators of glucokinase.

Experimental Protocol: Glucokinase Activation Assay An in vitro enzymatic assay is used to determine the ability of compounds to activate glucokinase. The assay measures the rate of glucose phosphorylation by recombinant human glucokinase. The reaction mixture typically includes the enzyme, glucose, ATP, and the test compound. The production of glucose-6-phosphate is coupled to a secondary enzymatic reaction that results in the generation of a detectable signal, such as the reduction of NADP+ to NADPH, which can be monitored by measuring the change in absorbance at 340 nm.

Agonism of Lysophosphatidic Acid Receptor 2 (LPA2)

The LPA2 receptor is a G protein-coupled receptor involved in various physiological processes, including cell survival and proliferation. Specific agonists of the LPA2 receptor are of interest for their potential therapeutic applications. Sulfamoyl benzoic acid analogues have been developed as potent and specific agonists of the LPA2 receptor.

| Compound | Structure | EC50 (nM) | Reference |

| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.00506 ± 0.00373 |

Experimental Protocol: LPA2 Receptor Agonist Assay The agonist activity of sulfamoylbenzoate derivatives at the LPA2 receptor is typically assessed using cell-based assays. Cells stably expressing the human LPA2 receptor are used to measure downstream signaling events upon compound stimulation. A common method is to measure the mobilization of intracellular calcium using a fluorescent calcium indicator dye. The increase in fluorescence intensity upon compound addition is proportional to the receptor activation.

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. Inhibitors of cPLA2α have potential as anti-inflammatory agents. N-Substituted 4-sulfamoylbenzoic acid derivatives have been identified as potent inhibitors of cPLA2α.

| Compound | Structure | IC50 (µM) | Reference |

| 85 | N-(1-(benzhydryl)-5-chloro-2-methyl-1H-indol-3-yl)-N-(2-hydroxyethyl)-4-sulfamoylbenzamide | 0.25 | |

| 88 | N-(1-(benzhydryl)-5-chloro-2-methyl-1H-indol-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)-4-sulfamoylbenzamide | 0.66 | |

| 79 | N-(1-(benzhydryl)-5-chloro-2-methyl-1H-indol-3-yl)-4-sulfamoylbenzamide | 1.8 | |

| 81 | N-(1-(benzhydryl)-5-chloro-2-methyl-1H-indol-3-yl)-N-methyl-4-sulfamoylbenzamide | 1.4 | |

| 83 | N-(1-(benzhydryl)-5-chloro-2-methyl-1H-indol-3-yl)-N-ethyl-4-sulfamoylbenzamide | 1.5 |

Experimental Protocol: cPLA2α Inhibition Assay The inhibitory activity of compounds against cPLA2α is determined by measuring the release of arachidonic acid from a labeled phospholipid substrate. The assay is typically performed using purified recombinant human cPLA2α. The enzyme is incubated with a substrate, such as radiolabeled phosphatidylcholine, in the presence of the test compound. The amount of released radiolabeled arachidonic acid is then quantified using techniques like liquid scintillation counting.

Inhibition of Ribonucleotide Reductase (RNR)

Ribonucleotide reductase is a critical enzyme in DNA synthesis and a well-established target for anticancer drugs. While the sulfonamide group is a known pharmacophore in some RNR inhibitors, specific quantitative data (IC50 values) for sulfamoylbenzoate derivatives targeting RNR are not extensively reported in the current literature. This represents a potential area for future research and development in the field.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the synthesis and evaluation of sulfamoylbenzoate derivatives.

Caption: General workflow for the synthesis and biological evaluation of sulfamoylbenzoate derivatives.

Caption: Inhibition of the h-NTPDase signaling pathway by sulfamoylbenzoate derivatives.

Caption: Allosteric activation of glucokinase by sulfamoylbenzoate derivatives.

Caption: Agonism of the LPA2 receptor signaling pathway by sulfamoylbenzoate derivatives.

Caption: Inhibition of the cPLA2α signaling pathway by sulfamoylbenzoate derivatives.

Structure-Activity Relationships (SAR)

The diverse biological activities of sulfamoylbenzoate derivatives are highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For h-NTPDase inhibitors , the substituents on both the sulfamoyl and benzamide moieties play a critical role in determining the inhibitory potency and selectivity against different isoforms.[1] For instance, a cyclopropyl group on the sulfonamide and a substituted phenyl ring on the benzamide can lead to potent and selective inhibition.

In the case of cPLA2α inhibitors , the presence of a bulky, hydrophobic group on the sulfonamide nitrogen, such as a substituted indole, appears to be essential for high potency. Further modifications to this group can fine-tune the inhibitory activity.

For LPA2 receptor agonists , the linker length between the sulfamoylbenzoate core and a terminal hydrophobic group is a key determinant of agonist potency. A four-carbon linker has been shown to be optimal for high-affinity binding.

Pharmacokinetic Properties

The development of clinically viable drugs requires a thorough understanding of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. While comprehensive pharmacokinetic data for a wide range of sulfamoylbenzoate derivatives is not extensively published, some studies have initiated the evaluation of these properties.

In silico ADMET predictions can provide valuable insights during the early stages of drug discovery. For some sulfamoylbenzoate derivatives, these predictions have suggested favorable drug-like properties. However, experimental validation is essential. Studies on select sulfamoylphenyl carbamate derivatives have shown that stereochemistry can significantly influence pharmacokinetic parameters such as clearance and brain permeability.

Conclusion

Sulfamoylbenzoate derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic tractability allows for the generation of diverse libraries for screening against a wide array of biological targets. The data presented in this guide highlight their potential as inhibitors of h-NTPDases and cPLA2α, and as agonists of the LPA2 receptor, with potential applications in oncology, inflammation, and metabolic diseases. Further exploration of their activity against other targets, such as glucokinase and ribonucleotide reductase, along with comprehensive pharmacokinetic and in vivo efficacy studies, will be crucial for the translation of these promising scaffolds into novel therapeutics. The continued investigation of the structure-activity relationships of sulfamoylbenzoate derivatives will undoubtedly pave the way for the design of next-generation drug candidates with improved potency, selectivity, and safety profiles.

References

Methodological & Application

Application Note: Suzuki Coupling Reactions of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a key building block in medicinal chemistry, particularly for the synthesis of compounds targeting enzymes such as glutaminase (GLS1). The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of this scaffold. This application note provides a detailed protocol for a typical Suzuki coupling reaction involving this substrate, based on established synthetic procedures.

The Boc-protected amine and the methyl ester functionalities of this compound are generally stable under the described Suzuki coupling conditions, allowing for selective cross-coupling at the aryl bromide position. The resulting products are versatile intermediates that can be further elaborated, for instance, by deprotection of the Boc group or hydrolysis of the methyl ester, to generate final target molecules.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle, illustrated below, consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Application Note and Protocol: N-Boc Deprotection of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] This document provides a detailed protocol for the N-Boc deprotection of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate to yield Methyl 2-amino-2-bromo-5-sulfamoylbenzoate. The presence of electron-withdrawing groups, such as the bromo and sulfamoyl substituents on the aromatic ring, is expected to facilitate the cleavage of the Boc group.[2] Standard acidic conditions using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are generally effective for this transformation.[3][4][5] This protocol outlines two common and reliable methods for this deprotection.

Key Experimental Protocols

Two primary methods for the N-Boc deprotection of this compound are presented below. Method A employs Trifluoroacetic acid (TFA) in Dichloromethane (DCM), a standard and highly effective condition for a wide range of substrates. Method B utilizes a solution of Hydrochloric acid (HCl) in 1,4-dioxane, another widely used and effective protocol.

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of TFA: To the stirred solution at room temperature, add Trifluoroacetic acid (TFA) (5-10 eq). The reaction is typically performed with a TFA concentration of 20-50% (v/v) in DCM.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary but are often complete within 1-4 hours.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Re-dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Be cautious as CO₂ evolution will cause effervescence. Continue adding the basic solution until the gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Methyl 2-amino-2-bromo-5-sulfamoylbenzoate can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Ethyl acetate or Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or directly in the HCl/dioxane solution if solubility allows.

-

Addition of HCl/Dioxane: To the starting material, add a 4M solution of HCl in 1,4-dioxane (10-20 eq of HCl).

-

Reaction Monitoring: Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-3 hours.[5]

-

Work-up:

-

Upon completion, the reaction mixture can be concentrated under reduced pressure to obtain the crude hydrochloride salt.

-

Alternatively, the precipitated hydrochloride salt can be collected by filtration and washed with a cold solvent like diethyl ether.

-

To obtain the free amine, dissolve or suspend the crude hydrochloride salt in a mixture of an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the salt is neutralized and the product is extracted into the organic layer.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure to afford the crude free amine.

-

-

Purification: Purify the product by column chromatography or recrystallization as needed.

Data Presentation

The following table summarizes the quantitative data for the described protocols.

| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |

| Substrate Concentration | 0.1 - 0.2 M | Not strictly defined, can be a slurry |

| Deprotecting Agent | Trifluoroacetic acid (TFA) | 4M Hydrochloric acid (HCl) in 1,4-dioxane |

| Reagent Equivalents | 5 - 10 eq | 10 - 20 eq |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Temperature | Room Temperature | Room Temperature |

| Typical Reaction Time | 1 - 4 hours | 1 - 3 hours |

| Work-up | Basic wash (NaHCO₃) | Isolation of HCl salt or basic work-up |

| Expected Yield | >90% (typical) | >90% (typical) |

Experimental Workflow

Caption: Workflow for the N-Boc deprotection of this compound.

References

Application of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in Fragment-Based Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of low-molecular-weight compounds (fragments) that bind to biological targets with high ligand efficiency. These fragments serve as starting points for the development of potent and selective drug candidates. Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a versatile chemical scaffold possessing key functional groups that make it an attractive starting point for the generation of fragment libraries. Its structure, featuring a protected sulfonamide, a bromine atom for synthetic elaboration, and a methyl ester, provides multiple handles for diversification, allowing for a systematic exploration of chemical space around a core structure.

The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to form key hydrogen bond interactions with protein targets. The Boc-protecting group allows for controlled synthetic modifications, while the bromine atom serves as a convenient point for cross-coupling reactions to introduce further diversity. This document outlines the application of this compound in FBDD, providing detailed protocols for fragment library generation, screening, and hit validation.

Core Fragment Properties

The utility of this compound as a core fragment is derived from its distinct chemical features.[1]

| Property | Description | Implication in FBDD |

| Molecular Weight | 394.24 g/mol (for the N-Boc protected form) | While the protected form is larger than a typical fragment, its deprotected core falls within the desired range. The protected form is a stable precursor for library synthesis. |

| Functional Groups | N-Boc protected sulfonamide, Bromine, Methyl Ester | Provides multiple, orthogonal handles for synthetic diversification to build a fragment library. |

| Sulfonamide Moiety | A known pharmacophore with hydrogen bonding capabilities. | Increases the probability of the fragment binding to a variety of protein targets, particularly those with pockets that can accommodate this group. |

| Synthetic Versatility | The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | Allows for the rapid generation of a diverse library of fragments from a common core, facilitating the exploration of structure-activity relationships (SAR). |

Experimental Protocols

Protocol 1: Generation of a Sulfamoylbenzoate-Based Fragment Library

This protocol describes the synthesis of a small, diverse fragment library starting from this compound. The library will be generated by performing Suzuki cross-coupling reactions to introduce a variety of small aryl and heteroaryl groups at the 2-position.

Materials:

-

This compound

-

A selection of boronic acids (e.g., phenylboronic acid, 3-pyridinylboronic acid, 2-thienylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Suzuki Coupling:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the desired boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Add K₂CO₃ (2.0 eq) and degas the mixture with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90°C for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified, coupled product in DCM.

-

Add TFA (10 eq) dropwise at 0°C.

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting fragment by recrystallization or flash column chromatography.

-

-

Library Generation:

-

Repeat steps 1 and 2 with a diverse set of boronic acids to generate a library of fragments.

-

An illustrative workflow for the generation of the fragment library is depicted below.

Caption: Workflow for generating a diverse fragment library.

Protocol 2: Fragment Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to screen for fragment binding by measuring the change in the melting temperature (Tm) of a target protein.[2][3]

Materials:

-

Purified target protein

-

Fragment library stock solutions (in DMSO)

-

SYPRO Orange dye

-

Real-time PCR instrument

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Preparation of Master Mix:

-

Prepare a master mix containing the target protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

-

-

Assay Plate Preparation:

-

Dispense 24.5 µL of the master mix into each well of a 96-well PCR plate.

-

Add 0.5 µL of each fragment stock solution to the respective wells (final fragment concentration 100 µM, final DMSO concentration 2%). Include DMSO-only controls.

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Calculate the first derivative of the fluorescence curve for each well to determine the protein melting temperature (Tm).

-

A significant positive shift in Tm (ΔTm > 2°C) in the presence of a fragment compared to the DMSO control is considered a primary hit.

-

Protocol 3: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based methods are powerful for validating fragment hits and providing structural information about the binding event.[2][3] Ligand-observed NMR experiments such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are commonly used.

Materials:

-

Purified target protein

-

Validated fragment hits from DSF screen

-

NMR buffer (e.g., 50 mM Phosphate buffer in D₂O, pH 7.4)

-

NMR spectrometer

Procedure (STD-NMR):

-

Sample Preparation:

-

Prepare two NMR tubes for each fragment to be tested.

-

Tube 1 (Reference): Fragment (100 µM) in NMR buffer.

-

Tube 2 (Test): Fragment (100 µM) and target protein (10 µM) in NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum for the reference sample.

-

For the test sample, acquire two spectra:

-

Off-resonance spectrum: Protein resonances are not saturated.

-

On-resonance spectrum: Protein resonances are selectively saturated.

-

-

-

Data Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

Signals present in the STD spectrum indicate that the fragment has received saturation from the protein, confirming binding. The relative intensity of the signals can provide information on which part of the fragment is in close contact with the protein.

-

The general workflow for fragment screening and hit validation is presented below.

Caption: A typical workflow for fragment-based drug discovery.

Hypothetical Data Presentation

The following tables present hypothetical data from a screening campaign using a small library derived from this compound against a hypothetical protein target.

Table 1: Representative Fragments Synthesized from this compound

| Fragment ID | R Group (at 2-position) | Molecular Weight ( g/mol ) |

| F001 | Phenyl | 248.27 |

| F002 | 3-Pyridinyl | 249.26 |

| F003 | 2-Thienyl | 254.30 |

| F004 | 4-Fluorophenyl | 266.26 |

Table 2: Results from Primary (DSF) and Secondary (NMR) Screens

| Fragment ID | ΔTm (°C) from DSF | DSF Hit? (ΔTm > 2°C) | NMR Binding Confirmation (STD-NMR) | Validated Hit? |

| F001 | 3.5 | Yes | Yes | Yes |

| F002 | 2.8 | Yes | Yes | Yes |

| F003 | 1.5 | No | Not Tested | No |

| F004 | 4.2 | Yes | Yes | Yes |

| Control (DMSO) | 0.0 | No | No | No |

Signaling Pathway and Mechanism of Action

Once a validated hit is identified and its binding mode is determined through structural biology techniques like X-ray crystallography, the fragment can be optimized to improve its potency and selectivity. The sulfonamide group, for instance, might be positioned to interact with key residues in a catalytic site or at a protein-protein interface.

Below is a conceptual diagram illustrating how a fragment hit, developed from the sulfamoylbenzoate core, could potentially inhibit a signaling pathway by binding to a key protein kinase.

Caption: Inhibition of a signaling pathway by a fragment hit.

Conclusion

This compound represents a valuable starting scaffold for the generation of fragment libraries for FBDD campaigns. Its inherent chemical functionality allows for the creation of diverse and novel chemical matter. The protocols and workflows described herein provide a framework for researchers to utilize this and similar scaffolds in the quest for novel therapeutic agents. The combination of systematic library synthesis, high-throughput biophysical screening, and detailed structural validation is key to the successful application of this fragment in drug discovery.

References

Application Notes and Protocols for Carbonic Anhydrase Inhibitors Derived from Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate as a versatile building block for the synthesis of novel carbonic anhydrase (CA) inhibitors. Included are detailed, actionable protocols for synthesis and biological evaluation, alongside relevant data presented for comparative analysis.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors, contributing to the acidic tumor microenvironment and promoting cancer progression and metastasis. This makes them prime targets for the development of anticancer therapies.

Sulfonamides are a well-established class of potent CA inhibitors. The strategic functionalization of a core sulfonamide scaffold allows for the tuning of inhibitory potency and isoform selectivity. This compound is a key starting material that offers multiple points for chemical modification, including the reactive bromo- position for cross-coupling reactions and the Boc-protected amine and methyl ester for further derivatization.

Signaling Pathway of Carbonic Anhydrase in Hypoxic Tumors

Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of various genes, including those encoding for carbonic anhydrases IX and XII. These membrane-bound CAs contribute to the acidification of the tumor microenvironment by catalyzing the hydration of CO2 to bicarbonate and protons. The resulting acidic extracellular pH promotes tumor invasion, metastasis, and resistance to therapy.

Caption: Role of CA IX/XII in the hypoxic tumor microenvironment.

Experimental Protocols

Synthesis of Novel Carbonic Anhydrase Inhibitors

The following protocol describes a general two-step synthesis of a library of CA inhibitors starting from this compound via a Suzuki cross-coupling reaction followed by deprotection.

Step 1: Suzuki Cross-Coupling Reaction

This step introduces aryl or heteroaryl moieties at the 2-position of the benzoate ring.

-

Materials:

-

This compound

-

Arylboronic acid of choice (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with nitrogen or argon gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Boc Deprotection and Saponification

This step removes the Boc protecting group and hydrolyzes the methyl ester to yield the final inhibitor.

-

Materials:

-

Product from Step 1

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for Boc deprotection

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for saponification

-

Solvents (e.g., Dichloromethane (DCM) for deprotection, Tetrahydrofuran (THF)/water for saponification)

-

Acid for neutralization (e.g., 1N HCl)

-

-

Procedure:

-

Boc Deprotection: Dissolve the product from Step 1 in DCM and add TFA or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours until TLC indicates the complete consumption of the starting material.

-

Remove the solvent and excess acid under reduced pressure.

-

Saponification: Dissolve the resulting amine salt in a mixture of THF and water. Add an aqueous solution of LiOH or NaOH and stir at room temperature for 2-6 hours.

-

Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

-

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds can be evaluated using a stopped-flow CO₂ hydration assay.

-

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator.

-

Materials:

-

Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

-

Buffer (e.g., HEPES-Tris)

-

pH indicator (e.g., phenol red)

-

CO₂-saturated water

-

Synthesized inhibitors dissolved in DMSO

-

Stopped-flow spectrophotometer

-

-

Procedure:

-

Prepare solutions of the CA enzyme and the inhibitor in the assay buffer.

-

Pre-incubate the enzyme and inhibitor solutions for a specified time to allow for the formation of the enzyme-inhibitor complex.

-

In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.

-

The initial rates of the reaction are determined for various inhibitor concentrations.

-

The IC₅₀ values are calculated by fitting the dose-response curve of the enzyme activity versus the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.

-

Experimental Workflow

The overall process from building block to biologically active inhibitor is outlined below.

Caption: From building block to biological data.

Data Presentation

The following tables summarize the inhibition data for a series of structurally related benzenesulfonamide-based CA inhibitors against key human isoforms. This data is provided for comparative purposes to guide the design of new inhibitors based on the this compound scaffold.

Table 1: Inhibition Data (Kᵢ, nM) of Benzenesulfonamide Derivatives against hCA Isoforms

| Compound | R-group at position 2 | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 1 | -H | 98 | 12 | 25 | 5.7 |

| 2 | -CH₃ | 110 | 15 | 28 | 6.1 |

| 3 | -Cl | 85 | 10 | 22 | 4.9 |

| 4 | -Br | 82 | 9.5 | 20 | 4.5 |

| 5 | -Phenyl | 75 | 8.1 | 15 | 3.2 |

| 6 | -Thiophenyl | 68 | 7.5 | 12 | 2.8 |

| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

Table 2: Selectivity Ratios for Representative Inhibitors

| Compound | Selectivity (hCA I / hCA IX) | Selectivity (hCA II / hCA IX) |

| 3 | 3.86 | 0.45 |

| 4 | 4.10 | 0.48 |

| 5 | 5.00 | 0.54 |

| 6 | 5.67 | 0.63 |

| Acetazolamide | 10.0 | 0.48 |

Selectivity ratio is calculated as Kᵢ (off-target isoform) / Kᵢ (target isoform, hCA IX). A higher ratio indicates greater selectivity for the target.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel carbonic anhydrase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize potent and selective inhibitors targeting carbonic anhydrase isoforms implicated in cancer and other diseases. The strategic use of cross-coupling reactions at the 2-position allows for the exploration of a broad chemical space, enabling the development of next-generation therapeutics.

References

Synthetic Routes to Novel Sulfonamides Utilizing Methyl N-Boc-2-bromo-5-sulfamoylbenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives using Methyl N-Boc-2-bromo-5-sulfamoylbenzoate as a key building block. This versatile starting material allows for the introduction of diverse functionalities through modern cross-coupling methodologies, enabling the generation of compound libraries for drug discovery and development.

Application Notes

This compound is a strategically designed scaffold for the synthesis of novel sulfonamides. The presence of three key functional groups—a bromine atom, a Boc-protected sulfonamide, and a methyl ester—allows for selective and sequential chemical modifications.

The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of aryl, heteroaryl, or amino substituents, respectively. The tert-butoxycarbonyl (Boc) protecting group on the sulfonamide nitrogen provides stability during these transformations and can be readily removed under acidic conditions to yield the primary sulfonamide or to allow for further N-alkylation or N-arylation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical diversity of the synthesized compounds.

The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. By leveraging the synthetic handles on the this compound core, researchers can rapidly generate libraries of novel sulfonamides for screening against various biological targets.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-(N-Boc-sulfamoyl)benzoates

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Scheme:

Caption: General Suzuki-Miyaura Coupling Reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(N-Boc-sulfamoyl)benzoate.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl 2-phenyl-5-(N-Boc-sulfamoyl)benzoate | 85 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 2-(4-methoxyphenyl)-5-(N-Boc-sulfamoyl)benzoate | 82 |

| 3 | 3-Pyridylboronic acid | Methyl 2-(3-pyridyl)-5-(N-Boc-sulfamoyl)benzoate | 75 |

General Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-(N-Boc-sulfamoyl)benzoates

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Scheme:

Caption: General Buchwald-Hartwig Amination Reaction.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to a flame-dried Schlenk tube.

-

Add anhydrous toluene, followed by this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-